Toxicological Profiling and Safety Pharmacology of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
Toxicological Profiling and Safety Pharmacology of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Safety Scientists Document Type: Technical Whitepaper & Preclinical Protocol Guide
Executive Summary & Chemotype Rationale
The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 1020937-34-1) is a highly substituted primary amine utilized as a specialized building block in medicinal chemistry, notably in the synthesis of mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors for oncology . Structurally, it is an α -isopropyl benzylamine derivative featuring a 2,5-dimethoxyaryl motif.
From a toxicological perspective, this molecule presents a unique hybrid of structural alerts. While the 2,5-dimethoxyphenyl ring is a well-documented pharmacophore for serotonergic (5-HT2A/2C) activity , the bulky isopropyl group at the α -carbon fundamentally alters its metabolic fate and receptor binding kinetics compared to classical phenethylamines. This whitepaper establishes the predictive toxicokinetics, structural alerts, and self-validating experimental workflows required to evaluate the safety profile of this chemotype.
Structural Alerts and Predictive Pharmacodynamics
To predict the off-target liabilities of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine, we must deconstruct its structure-activity relationship (SAR) into two primary domains:
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The 2,5-Dimethoxyaryl Motif (Serotonergic Alert): The 2,5-dimethoxy substitution pattern is highly optimized for the orthosteric binding site of the 5-HT2A receptor. Compounds containing this motif often exhibit potent hallucinogenic or neurotoxic properties (e.g., 2C-B, DOM). Consequently, this compound carries a high predictive liability for serotonin syndrome and off-target central nervous system (CNS) activation.
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The α -Isopropyl Substitution (Steric Shielding): Unlike classical amphetamines which possess an α -methyl group, this compound features a bulky 2-methylpropyl (isopropyl) chain. This extreme steric hindrance at the benzylic carbon disrupts classical monoamine transporter (DAT/NET/SERT) binding, reducing its potential as a monoamine releaser. Furthermore, it sterically blocks Monoamine Oxidase (MAO) from accessing the amine, shifting the burden of clearance entirely to hepatic Cytochrome P450 (CYP450) enzymes.
Table 1: Predictive ADME-Tox Parameters
| Parameter | Predictive Value | Mechanistic Rationale |
| Lipophilicity (LogP) | ~2.8 - 3.2 | High lipophilicity driven by the isopropyl and dimethoxyaryl groups predicts rapid blood-brain barrier (BBB) penetration. |
| Primary Clearance | CYP2D6 | Steric shielding of the α -carbon prevents MAO-mediated deamination, forcing reliance on Phase I hepatic oxidation. |
| Cardiotoxicity (hERG) | Moderate to High | Lipophilic basic amines are classic pharmacophores for trapping within the hERG potassium channel pore. |
| Neurotoxicity | Moderate | The 2,5-dimethoxy motif anchors to 5-HT2A, though α -bulk may reduce intrinsic efficacy compared to unhindered analogues. |
Toxicokinetics: The CYP2D6 Metabolic Bottleneck
Because MAO-A and MAO-B cannot accommodate the bulky α -isopropyl group, the primary metabolic clearance route for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine is Phase I oxidation. Extensive in vitro studies on 2,5-dimethoxyaryl derivatives demonstrate that CYP2D6 is the exclusive isoenzyme responsible for the O-demethylation of the methoxy groups at the 2- and 5-positions .
This reliance on CYP2D6 introduces a significant toxicological risk: polymorphic metabolism . Patients who are CYP2D6 "poor metabolizers" will likely experience prolonged systemic exposure, increasing the risk of dose-dependent neurotoxicity and hERG-mediated cardiotoxicity. The resulting hydroquinone/catechol metabolites also present a secondary risk for reactive oxygen species (ROS) generation.
Figure 1: Predictive metabolic routing of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine.
Self-Validating Experimental Protocols
To rigorously evaluate the safety profile of this compound, we must employ self-validating in vitro systems. A protocol is only scientifically sound if it contains intrinsic checks that prove the assay functioned correctly regardless of the test compound's performance.
Protocol A: Automated hERG Patch-Clamp Assay (Cardiotoxicity)
Given the lipophilic, basic amine structure, evaluating the inhibition of the human Ether-à-go-go-Related Gene (hERG) K+ channel is mandatory .
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Step 1: Cell Preparation. Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
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Causality: CHO cells are selected because they possess minimal endogenous voltage-gated potassium currents, providing a clean electrophysiological background to isolate the IKr current.
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Step 2: Giga-seal Formation & Quality Control. Introduce cells to the automated patch-clamp planar chip (e.g., QPatch or SyncroPatch).
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Self-Validating System: The software must automatically verify a seal resistance ( Rseal ) of > 50 M Ω before rupturing the membrane for whole-cell configuration. Wells failing this metric are automatically excluded to prevent leak current artifacts.
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Step 3: Voltage Protocol Execution. Apply a depolarizing step to +40 mV for 2 seconds, followed by a repolarizing step to -50 mV.
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Causality: The +40 mV step opens and rapidly inactivates the hERG channels. The subsequent -50 mV step allows channels to recover from inactivation into the open state, generating the classic outward "tail current." Lipophilic amines selectively bind to the open/inactivated state of the pore, meaning drug block is most accurately measured during this tail current.
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Step 4: Pharmacological Validation.
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Self-Validating System: Every assay plate must include a full concentration-response curve of E-4031 (a known hERG inhibitor). The assay is only valid if the E-4031 IC50 falls within the historical acceptable range (0.2–0.8 μ M) .
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Protocol B: FLIPR Calcium Mobilization Assay (Neurotoxicity / 5-HT2A)
To assess the hallucinogenic and serotonergic liability driven by the 2,5-dimethoxyaryl group, a high-throughput functional assay is required.
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Step 1: Cell Seeding. Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well plates.
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Causality: HEK293 cells lack endogenous 5-HT receptors. Any calcium flux observed is strictly mediated by the transfected 5-HT2A target coupling to Gq proteins.
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Step 2: Dye Loading. Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye).
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Causality: The acetoxymethyl (AM) ester modification allows the non-fluorescent dye to passively cross the lipid bilayer. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell where it can bind released endoplasmic reticulum calcium.
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Step 3: Compound Addition & Kinetic Readout. Add 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine and measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.
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Step 4: Assay Validation.
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Self-Validating System: The plate must include Serotonin (5-HT) as a full agonist to define 100% Emax , and MDL100907 (a selective 5-HT2A antagonist) to prove target specificity. If MDL100907 fails to abolish the test compound's signal, the calcium flux is an off-target artifact.
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Figure 2: High-throughput FLIPR calcium mobilization workflow for 5-HT2A receptor agonism.
Summary of In Vitro Safety Pharmacology Panel
To ensure regulatory compliance and robust preclinical profiling, the following panel summarizes the required testing matrix for this chemotype:
Table 2: Required In Vitro Safety Pharmacology Panel
| Assay | Target | Readout | Acceptance Criteria (Self-Validation) |
| Automated Patch Clamp | hERG (Kv11.1) | Tail current inhibition (%) | Rseal > 50 M Ω ; E-4031 IC50 within 0.2–0.8 μ M. |
| FLIPR Calcium Assay | 5-HT2A / 5-HT2C | Intracellular Ca2+ flux (RFU) | Z'-factor > 0.5; MDL100907 completely abolishes agonist signal. |
| CYP450 Phenotyping | CYP2D6 | Metabolite formation rate | Dextromethorphan control confirms enzyme viability. |
| Cytotoxicity | HepG2 Cells | ATP luminescence (CellTiter-Glo) | Vehicle control viability > 95%; Triton X-100 control < 5%. |
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